6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one typically involves the use of phenylpropanoids and coumarins as starting materials . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be isolated from natural sources, specifically the roots of Murraya exotica .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxycoumarin
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxycoumarin
Uniqueness
6-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3-ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H24O6/c1-6-23-18(2,3)15(19)9-12-13(21-4)10-14-11(17(12)22-5)7-8-16(20)24-14/h7-8,10,15,19H,6,9H2,1-5H3 |
InChI Key |
WSYBTFKCOVCBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |
Origin of Product |
United States |
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